1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of halogenated heterocycles This compound is characterized by the presence of an iodine atom, a pyrido[2,3-b][1,4]oxazine ring system, and a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of deiodinated or reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The iodine atom and the pyrido[2,3-b][1,4]oxazine ring system play crucial roles in its binding affinity and activity. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other halogenated heterocycles and pyrido[2,3-b][1,4]oxazine derivatives. Compared to these compounds, 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of the dimethylpropanone group.
Properties
IUPAC Name |
1-(6-iodo-7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-8-7-9-11(15-10(8)14)18-6-5-16(9)12(17)13(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFXBGMCOOQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1I)OCCN2C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121245 | |
Record name | 1-Propanone, 1-(2,3-dihydro-6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-43-8 | |
Record name | 1-Propanone, 1-(2,3-dihydro-6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(2,3-dihydro-6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201121245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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